molecular formula C11H10N2O2 B1253449 O-acetyl-N-(quinolin-4-yl)hydroxylamine

O-acetyl-N-(quinolin-4-yl)hydroxylamine

Cat. No.: B1253449
M. Wt: 202.21 g/mol
InChI Key: XREWKZBJANFHHC-UHFFFAOYSA-N
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Description

O-Acetyl-N-(quinolin-4-yl)hydroxylamine is a synthetic quinoline derivative featuring a hydroxylamine group acetylated at the oxygen atom and substituted at the quinoline-4-position. The acetylated hydroxylamine moiety may enhance stability compared to free hydroxylamine derivatives, which are prone to oxidation and decomposition .

Properties

IUPAC Name

(quinolin-4-ylamino) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)15-13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREWKZBJANFHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876290
Record name 4-ACETYLOXYAMINOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32343-74-1, 32654-59-4
Record name 4(1H)-Quinolinone, O-acetyloxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32343-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ACETYLOXYAMINOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

This method leverages palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds between hydroxylamine derivatives and aryl halides. It is particularly effective for introducing the quinolin-4-yl group to hydroxylamine.

Reagents/Conditions Steps Key Findings
Quinolin-4-yl halide1. Synthesize quinolin-4-yl bromide/iodide.Quinolin-4-yl halides serve as electrophiles for coupling reactions.
Hydroxylamine hydrochloride2. React with hydroxylamine hydrochloride under Pd catalysis.Pd₂(dba)₃ and BINAP ligand enhance coupling efficiency in toluene.
Base (NaOtBu)3. Acetylate the product using acetic anhydride/pyridine.O-acetylation stabilizes the hydroxylamine group against oxidation.

Mechanism :
The reaction proceeds via oxidative addition of the Pd(0) catalyst to the quinolin-4-yl halide, followed by coordination of hydroxylamine. Transmetalation and reductive elimination yield the C–N bond.

Advantages :

  • Direct introduction of the quinolin-4-yl group.

  • Compatible with diverse substrates.

Ester-Hydroxylamine Condensation

Overview

This approach converts quinolin-4-yl esters into hydroxylamides using hydroxylamine hydrochloride, followed by O-acetylation.

Reagents/Conditions Steps Key Findings
Quinolin-4-yl ester1. React ester with hydroxylamine hydrochloride in ethanol/water.Sodium acetate deprotonates hydroxylamine, enhancing nucleophilicity.
Sodium acetate2. Reflux for 2–4 hours.Yields up to 86.4% reported for analogous hydroxylamide formation.
Acetic anhydride/pyridine3. Acetylate the hydroxyl group.O-acetylation occurs selectively under mild conditions.

Mechanism :
Nucleophilic attack by hydroxylamine on the ester carbonyl generates a tetrahedral intermediate, leading to hydroxylamide formation. Subsequent acetylation caps the hydroxyl group.

Advantages :

  • High-yielding and scalable.

  • Avoids complex catalyst systems.

N-Alkylation of Protected Hydroxylamine

Overview

This method involves protecting hydroxylamine, alkylating it with a quinolin-4-yl electrophile, and subsequent deprotection.

Reagents/Conditions Steps Key Findings
Boc-protected hydroxylamine1. Protect hydroxylamine with Boc/PMB groups.Protecting groups stabilize intermediates during alkylation.
Quinolin-4-yl halide2. Alkylate using NaH in DMF.SN2 substitution favors primary alkylation.
TFA (deprotection)3. Remove Boc/PMB groups with TFA.Acidic conditions cleave protecting groups selectively.
Acetic anhydride4. Acetylate the free hydroxylamine.O-acetylation ensures stability for downstream applications.

Mechanism :
Alkylation proceeds via SN2 displacement, where the protected hydroxylamine acts as a nucleophile. Deprotection exposes the hydroxyl group for acetylation.

Advantages :

  • Versatile for diverse electrophiles.

  • Mild deprotection conditions.

Direct Acetylation of Pre-formed Hydroxylamine

Overview

This method synthesizes N-(quinolin-4-yl)hydroxylamine first, followed by O-acetylation.

Reagents/Conditions Steps Key Findings
N-(quinolin-4-yl)hydroxylamine1. Synthesize via alternative methods (e.g., reduction of nitro groups).Hydroxylamine intermediates are sensitive to oxidation.
Acetic anhydride2. React with acetic anhydride in pyridine.Excess base ensures complete O-acetylation.

Mechanism :
Acetic anhydride transfers the acetyl group to the hydroxylamine oxygen, forming an O-acetyl ester. Pyridine scavenges HCl, driving the reaction to completion.

Advantages :

  • Simple one-step acetylation.

  • Limited side reactions under anhydrous conditions.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Buchwald-HartwigModerateDirect C–N bond formationRequires expensive catalysts
Ester-HydroxylamineHigh (80-90%)Scalable, cost-effectiveLimited to ester precursors
N-AlkylationModerateFlexible for diverse electrophilesMulti-step protection/deprotection
Direct AcetylationHigh (90-95%)Simple, fastRequires pre-formed hydroxylamine

Chemical Reactions Analysis

Types of Reactions

O-acetyl-N-(quinolin-4-yl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

O-acetyl-N-(quinolin-4-yl)hydroxylamine has been investigated for its potential therapeutic properties. Its structural similarity to other hydroxylamine derivatives suggests possible applications in drug development, particularly as inhibitors of specific enzymes.

  • Histone Deacetylase Inhibition : Hydroxylamine derivatives have been explored as inhibitors of histone deacetylases, which are crucial in regulating gene expression and have implications in cancer therapy. The O-acetyl derivative can serve as a scaffold for developing more potent inhibitors targeting these enzymes .
  • Antibacterial Activity : Compounds containing the hydroxylamine structure have demonstrated selective antibacterial activities. Research indicates that modifications of hydroxylamines can lead to the development of new antibacterial agents, particularly against Gram-positive bacteria .

Material Science

In material science, this compound is being studied for its antioxidant properties.

  • Antioxidant Applications : The compound's ability to act as an antioxidant makes it suitable for use in lubricants and coatings. Studies have shown that derivatives of quinoline can significantly reduce oxidative degradation in lubricating greases, enhancing their stability and performance under stress conditions .

Biochemistry

The biochemical applications of this compound extend into the realm of enzyme inhibition and molecular biology.

  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, the inhibition of cholinesterase enzymes by hydroxylamine derivatives can be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Quorum Sensing Inhibition : Recent studies have focused on using hydroxylamine derivatives to disrupt quorum sensing in bacteria such as Pseudomonas aeruginosa, which is significant for developing new antibacterial strategies .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Stharfeldt et al. (2017)Antioxidant in LubricantsDemonstrated significant reduction in oxidative degradation when added to lubricating greases .
Nanyang Technological University (2017)Histone Deacetylase InhibitionDeveloped N-alkylated hydroxamic acids using O-acetyl derivatives as precursors, showing potential in cancer treatment .
PMC Study (2023)Antibacterial ActivityIdentified selective antibacterial properties against Gram-positive bacteria using modified hydroxylamines .

Mechanism of Action

The mechanism of action of O-acetyl-N-(quinolin-4-yl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Bioactivity

  • Acetylated Hydroxylamine vs. Free Hydroxylamine: The acetyl group in O-acetyl-N-(quinolin-4-yl)hydroxylamine likely reduces oxidative degradation compared to hydroxylamine sulfate (a known hazardous compound prone to decomposition) .
  • Quinoline Core Modifications: Bromo substituents (e.g., in 6m) enhance electrophilic reactivity for cross-coupling reactions, whereas sulfamoyl groups (e.g., in 8b) improve water solubility and target binding .
  • Heterocyclic Additions: Thiazolidinone-fused quinolines (e.g., 3-(3-fluorophenyl)-2-(tetrazoloquinolin-4-yl)thiazolidin-4-one) exhibit analgesic activity due to combined quinoline and thiazolidinone pharmacophores .

Pharmacological and Physicochemical Properties

  • Stability : Acetylated derivatives generally exhibit higher stability than hydroxylamine salts (e.g., hydroxylamine sulfate decomposes at 170°C) .
  • Bioactivity: Quinoline acrylamides (e.g., 6m, 8b) show moderate cytotoxicity (IC₅₀: 0.19–5.9 μM) in cancer cell lines, while fluorobenzyl acetamides (e.g., ) demonstrate comparable potency .
  • Solubility : Polar substituents (e.g., methoxyethyl in 8b) enhance aqueous solubility, critical for drug delivery .

Q & A

Q. What are the established synthetic routes for O-acetyl-N-(quinolin-4-yl)hydroxylamine, and how can reaction conditions be optimized for academic-scale synthesis?

  • Key Methods :
    • Acetylation of Precursors : React N-(quinolin-4-yl)hydroxylamine with acetylating agents (e.g., acetic anhydride) under anhydrous conditions .
    • Chloroformate Reaction : Use alkyl chloroformates with 4-aminoquinoline derivatives in acetonitrile and anhydrous K₂CO₃, followed by hydroxylamine functionalization .
    • Microwave/Ultrasonic Assistance : Enhance reaction efficiency using non-conventional techniques (e.g., reduced reaction time, improved yields) .
  • Optimization Tips :
    • Monitor pH and temperature to prevent decomposition of hydroxylamine intermediates .
    • Purify via recrystallization or chromatography (HPLC) for high purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should purity be validated?

  • Primary Techniques :
    • NMR Spectroscopy : Confirm acetyl and quinoline proton environments (e.g., δ 2.1 ppm for acetyl methyl, δ 8.0–9.0 ppm for quinoline protons) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) and fragmentation patterns .
    • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
  • Validation Protocol :
    • Cross-validate with elemental analysis (C, H, N) and FT-IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Factors :
    • Temperature : Decomposes above 40°C; store at 2–8°C in amber vials .
    • Moisture : Hydrolyzes in aqueous media; use desiccants or anhydrous solvents .
    • Light Sensitivity : Degrades under UV exposure; employ light-resistant containers .
  • Decomposition By-Products :
    • Monitor for quinoline derivatives and acetic acid via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals) for this compound?

  • Strategies :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
    • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
    • Isotopic Labeling : Use ¹³C-labeled acetyl groups to track chemical environments .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Reaction Pathways :
    • Nucleophilic Acetylation : The hydroxylamine nitrogen acts as a nucleophile, attacking acetyl electrophiles (e.g., acetic anhydride) .
    • Oxime Formation : Reacts with ketones/aldehydes under acidic conditions, forming stable oximes via dehydration .
  • Kinetic Studies :
    • Use stopped-flow spectroscopy to measure reaction rates with varying pH .

Q. How can catalytic systems (e.g., ionic liquids, organocatalysts) improve the efficiency of this compound synthesis?

  • Catalytic Innovations :
    • Ionic Liquids (ILs) : Enhance reaction rates and yields in oxime synthesis (e.g., [BMIM][BF₄]) .
    • Microwave Catalysis : Reduce reaction times from hours to minutes .
  • Case Study :
    • A 78% yield achieved using [BMIM][PF₆] at 80°C vs. 50% yield in traditional solvents .

Q. What strategies mitigate discrepancies in biological activity data (e.g., inconsistent IC₅₀ values) for this compound?

  • Validation Approaches :
    • Orthogonal Assays : Cross-check cytotoxicity using MTT, ATP-based luminescence, and caspase-3 activation assays .
    • Dose-Response Repetition : Conduct triplicate experiments with standardized cell lines (e.g., HeLa, MCF-7) .
  • Controlled Variables :
    • Maintain consistent pH, serum concentration, and incubation times .

Q. How does this compound interact with biological targets (e.g., enzymes, DNA) in mechanistic studies?

  • Interaction Mechanisms :
    • DNA Adduct Formation : The acetylated hydroxylamine moiety may covalently bind to guanine residues, analogous to carcinogenic N-acetoxy aryl amines .
    • Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR) via quinoline ring π-stacking .
  • Experimental Tools :
    • Use X-ray crystallography or molecular docking (AutoDock) to map binding sites .

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